Cas no 129938-20-1 (Dapoxetine hydrochloride)

ダポキセチン塩酸塩(Dapoxetine hydrochloride)は、選択的セロトニン再取り込み阻害剤(SSRI)の一種であり、主に早漏(Premature Ejaculation)の治療に用いられる薬剤です。その作用機序は、セロトニンの再取り込みを阻害することで神経伝達を調節し、射精をコントロールする効果があります。他のSSRIと比較して、ダポキセチン塩酸塩は速やかに吸収され、短時間で効果を発現するため、必要時に服用できる点が特徴です。また、代謝が速く体内に残留しにくいため、副作用のリスクが低減されています。臨床試験では、性交時間の延長と患者満足度の向上が確認されており、安全性と有効性が評価されています。

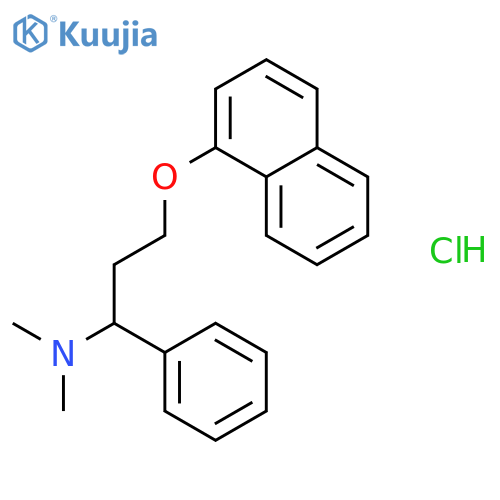

Dapoxetine hydrochloride structure

商品名:Dapoxetine hydrochloride

CAS番号:129938-20-1

MF:C21H24ClNO

メガワット:341.874364852905

MDL:MFCD08272809

CID:64026

PubChem ID:253660535

Dapoxetine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Dapoxetine hydrochloride

- DAPOXETINE HCL

- Rimonabant 75000

- LY-21044

- ((S)-(+)-N,N-Dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride)

- (S-(+)-N,N-dimethyl-a-[2-(naphthalenyloxy)ethyl] benzenemethanamine hydrochloride

- (1S)-N,N-Dimethyl-3-naphthalen-1-yloxy-1-phenyl-propan-1-amine hydrochloride

- (S)-n,n-dimethyl-3-(naphthalene-1-yloxy)-1-phenylpropan-1-amine hydrochloride

- (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride

- DL-Dapoxteine HCL

- LY-210448 hydrochloride

- S-(+)-N,N-Dimethyl-a-[2-(naphthalenyloxy)ethyl]benzenemethanamine hydrochloride

- (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine,hydrochloride

- (S)-N,N-Dimethyl-3-(1-naphthyloxy)-1-phenylpropylamine Hydrochloride

- (S)-N,N-Dimethyl-α-[2-(1-naphthyloxy)ethyl]benzylamine Hydrochloride

- (S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride

- S-(+)-N,N-dimethyl-a-[2-(naphthalenyloxy)ethyl] benzenemethanamine hydrochloride, LY-210448 hydrochloride

- LY-210448

- Mixed spin Dapoxetine

- Dapoxetine hcl for R&D

- Dapoxetine Impurity 11

- (S)-Dapoxetine hydrochloride

- (S)-N,N-Dimethyl-alpha-[2-(1-naphthyloxy)ethyl]benzylamine Hydrochloride

- BD164348

- D03649

- AKOS015889488

- N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1)

- DTXSID20926531

- (S)-N,N-Dimethyl-<span class='symbol'>alpha</span>-[2-(1-naphthaleny loxy)ethyl]benzenemethanamine hydrochloride

- (+)-(S)-N,N-Dimethyl-alpha-(2-(1-naphthyloxy)ethyl)benzylamine hydrochloride

- Priligy

- HB1788

- KS-5240

- SW219444-1

- (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-aminehydrochloride

- DAPOXETINE HYDROCHLORIDE [WHO-DD]

- 129938-20-1

- Dapoxetine hydrochloride (USAN)

- Dapoxetine hydrochloride, >=98% (HPLC)

- D-dapoxetine HCL

- UNII-U4OHT63MRI

- Benzenemethanamine, N,N-dimethyl-a-[2-(1-naphthalenyloxy)ethyl]-,hydrochloride, (S)-

- Dapoxetine, HCl

- C21H23NO.HCl

- EX-A4046

- DAPOXETINE HYDROCHLORIDE [MI]

- 129938-20-1 (HCl)

- s1869

- LY-210448 hydrochloride;(S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride

- BENZENEMETHANAMINE, N,N-DIMETHYL-.ALPHA.-(2-(1-NAPHTHALENYLOXY)ETHYL)-, HYDROCHLORIDE, (S)-

- HY-B0304A

- AC-22602

- (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride

- CHEMBL2106574

- J-005725

- LY 210448 hydrochloride

- (S)-N,N-Dimethyl-3-(1-naphthyloxy)-1-phenyl-1-propylamine Hydrochloride

- Dapoxetine hydrochloride [USAN]

- (+)-(S)-N,N-DIMETHYL-.ALPHA.-(2-(1-NAPHTHYLOXY)ETHYL)BENZYLAMINE HYDROCHLORIDE

- (S)-N,N-Dimethyl-?-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine hydrochloride

- DAPOXETINE HYDROCHLORIDE [MART.]

- SCHEMBL119037

- Dapoxetine .hcl

- Q27290682

- Dapoxetine hydrochloride (Priligy)

- CCG-267940

- D4761

- Dapoxetine (as hydrochloride)

- (+)-Dapoxetine hydrochloride

- U4OHT63MRI

- LY210448 HCl

- F15016

- Benzenemethanamine, N,N-dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)-, hydrochloride, (S)-

- Benzenemethanamine, N,N-dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)-, hydrochloride, (alphaS)-

- Dapoxetine (hydrochloride)

- Dapoxetine (hydrochloride)?

- GLXC-03129

- (S)-N,N-Dimethyl-alpha-[2-(1-naphthaleny loxy)ethyl]benzenemethanamine hydrochloride

-

- MDL: MFCD08272809

- インチ: 1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1

- InChIKey: IHWDIQRWYNMKFM-BDQAORGHSA-N

- ほほえんだ: CN(C)[C@H](C1=CC=CC=C1)CCOC2=C3C(C=CC=C3)=CC=C2.Cl

計算された属性

- せいみつぶんしりょう: 341.15500

- どういたいしつりょう: 341.155

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 337

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5A^2

じっけんとくせい

- 色と性状: No data available

- ゆうかいてん: 179.0 to 183.0 deg-C

- ふってん: No data available

- フラッシュポイント: No data available

- ようかいど: DMSO: ≥20mg/mL

- PSA: 12.47000

- LogP: 5.71360

- ひせんこうど: D +135.78° (c = 2.18 in methanol)

- ようかいせい: DMSO: ≥20mg/mL

- 光学活性: [α]/D +125 to +135°, c = 1 in methanol

- マーカー: 2821

- じょうきあつ: No data available

Dapoxetine hydrochloride セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H319-H413

- 警告文: P305 + P351 + P338

- 危険物輸送番号:UN 3077 9 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 22-36-50/53

- セキュリティの説明: 36-60-61

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Dapoxetine hydrochloride 税関データ

- 税関コード:2922199090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Dapoxetine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 105394-1G |

Dapoxetine hydrochloride, 98%, a short-acting novel selective serotonin reuptake inhibitor |

129938-20-1 | 98% | 1G |

¥ 79 | 2022-04-26 | |

| TRC | D185700-50mg |

Dapoxetine Hydrochloride |

129938-20-1 | 50mg |

$167.00 | 2023-05-18 | ||

| TRC | D185700-25mg |

Dapoxetine Hydrochloride |

129938-20-1 | 25mg |

$110.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1303402-5g |

Dapoxetine hydrochloride |

129938-20-1 | 97% | 5g |

$400 | 2024-06-05 | |

| Ambeed | A151531-25g |

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride |

129938-20-1 | 97% | 25g |

$143.0 | 2025-02-20 | |

| DC Chemicals | DC9630-100 mg |

Dapoxetine (hydrochloride) |

129938-20-1 | >98% | 100mg |

$150.0 | 2022-02-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019098-5g |

Dapoxetine hydrochloride |

129938-20-1 | 98% | 5g |

¥183 | 2024-05-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D129639-5g |

Dapoxetine hydrochloride |

129938-20-1 | ≥98% (HPLC) | 5g |

¥200.90 | 2023-09-03 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6461-25 mg |

Dapoxetine HCl |

129938-20-1 | 99.79% | 25mg |

¥482.00 | 2022-04-26 | |

| TRC | D185700-10mg |

Dapoxetine Hydrochloride |

129938-20-1 | 10mg |

$ 81.00 | 2023-09-08 |

Dapoxetine hydrochloride サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:129938-20-1)Dapoxetine hydrochloride

注文番号:A805990

在庫ステータス:in Stock

はかる:100g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 04:44

価格 ($):311.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:129938-20-1)Dapoxetine hydrochloride

注文番号:LE901

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:39

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:129938-20-1)Dapoxetine Hydrochloride, ≥ 98.0%

注文番号:LE17336

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:16

価格 ($):discuss personally

Dapoxetine hydrochloride 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

129938-20-1 (Dapoxetine hydrochloride) 関連製品

- 119356-76-2(N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine)

- 119356-77-3(Dapoxetine)

- 147199-39-1((S)-N-Demethyl Dapoxetine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:129938-20-1)盐酸达泊西汀

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:129938-20-1)Dapoxetine hydrochloride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ